molecular formula C15H10ClN3O4S B5130811 2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide

Cat. No. B5130811
M. Wt: 363.8 g/mol
InChI Key: YYWMAZSSASQKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using several methods, and its mechanism of action is not fully understood.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide exhibits low toxicity and does not have any significant adverse effects on human health. However, it is important to note that further studies are required to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide is its significant antibacterial and antifungal activity. This makes it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the main limitations is that its mechanism of action is not fully understood, and further studies are required to fully understand its potential applications.

Future Directions

There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide. One of the main areas of research is the development of new antibiotics and antifungal agents based on its structure. Another area of research is the study of its mechanism of action, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are required to fully understand its biochemical and physiological effects, as well as its potential applications in other areas of scientific research.

Synthesis Methods

2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide can be synthesized using several methods. The most commonly used method involves the reaction of 2-aminobenzoic acid with thioacetic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with 4-chloro-2-nitroaniline in the presence of a base to obtain the final product.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(4-chloro-2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c16-9-5-6-10(12(7-9)19(21)22)17-14(20)8-24-15-18-11-3-1-2-4-13(11)23-15/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWMAZSSASQKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide

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